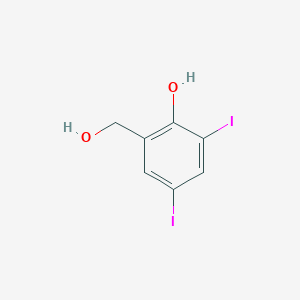

2-(Hydroxymethyl)-4,6-diiodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZFTKDGHZEOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Hydroxymethyl 4,6 Diiodophenol and Analogous Structures

Strategies for Regioselective Diiodination of Phenolic Precursors

The introduction of two iodine atoms onto a phenol (B47542) ring at specific positions is a critical step in the synthesis of 2-(hydroxymethyl)-4,6-diiodophenol. The hydroxyl group of the phenol is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles. Various methods have been developed to achieve regioselective diiodination.

Electrophilic Iodination Approaches

Electrophilic iodination is a common method for introducing iodine atoms onto aromatic rings. The reactivity of the phenol ring, activated by the hydroxyl group, facilitates this substitution. However, controlling the extent and position of iodination to achieve di-substitution at the 2 and 6 positions requires careful selection of reagents and reaction conditions.

A variety of reagents can be employed for the electrophilic iodination of phenols. These include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate. mdpi.com The choice of reagent and solvent can significantly influence the regioselectivity and yield of the reaction. For instance, the use of NIS with p-toluenesulfonic acid has been shown to achieve mild and highly regioselective monoiodination of phenols, which can be extended to diiodination with appropriate stoichiometry. researchgate.net

Table 1: Reagents for Electrophilic Iodination of Phenols

| Reagent | Description | Selectivity |

| Iodine (I₂) with an oxidizing agent | A classic method where I₂ is activated by an oxidant to form a more potent electrophile. | Can lead to a mixture of mono-, di-, and tri-iodinated products depending on conditions. |

| N-Iodosuccinimide (NIS) | A mild and efficient source of electrophilic iodine. | Can provide good regioselectivity, often favoring para-substitution, but ortho-substitution can be achieved. |

| Bis(sym-collidine)iodine(I) hexafluorophosphate | A powerful iodinating agent. | Can be used for the iodination of phenols and anilines. mdpi.com |

Oxidative Iodination Protocols (e.g., using Potassium Iodide and Ammonium (B1175870) Peroxodisulfate)

Oxidative iodination presents an environmentally benign and efficient alternative for the iodination of activated aromatic compounds like phenols. thieme-connect.comorganic-chemistry.org This method typically involves the in-situ generation of an electrophilic iodine species from an iodide salt using an oxidizing agent.

A notable example is the use of potassium iodide (KI) in combination with ammonium peroxodisulfate ((NH₄)₂S₂O₈) in aqueous methanol (B129727). thieme-connect.comresearchgate.net This system has been shown to be effective for the ortho-selective monoiodination of phenols, and by adjusting the stoichiometry, can be adapted for diiodination. thieme-connect.com The reaction proceeds under mild conditions at room temperature and is compatible with various functional groups. organic-chemistry.org The proposed mechanism involves the oxidation of iodide to a reactive iodinating species. organic-chemistry.org

Table 2: Oxidative Iodination of Phenol using KI and (NH₄)₂S₂O₈

| Substrate | Molar Ratio (Substrate:KI:(NH₄)₂S₂O₈) | Solvent | Predominant Product |

| Phenol | 1:1:2.5 | Aqueous Methanol | 2-Iodophenol thieme-connect.com |

| Phenol | (Adjusted for diiodination) | Aqueous Methanol | 2,6-Diiodophenol thieme-connect.com |

Diazotization and Halogen Exchange Routes for Iodophenols

An indirect yet powerful method for the synthesis of iodophenols involves the diazotization of aminophenols followed by a Sandmeyer-type reaction. This route offers excellent regiochemical control as the position of the iodine atom is determined by the initial position of the amino group.

The process begins with the diazotization of a primary aromatic amine, such as an aminophenol, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org These diazonium salts are versatile intermediates that can undergo nucleophilic substitution with an iodide source, typically potassium iodide, to introduce an iodine atom onto the aromatic ring. organic-chemistry.orgorganic-chemistry.org This method is particularly useful for synthesizing iodoarenes that are difficult to obtain through direct iodination. organic-chemistry.org While this approach is highly effective for introducing a single iodine atom, achieving diiodination would require a starting material with two amino groups at the desired positions.

Introduction of the Hydroxymethyl Moiety in Phenolic Rings

The introduction of a hydroxymethyl group (-CH₂OH) onto the phenolic ring is the second key transformation in the synthesis of this compound. This can be achieved through direct hydroxymethylation or by the conversion of other functional groups.

Reactions with Formaldehyde (B43269) and Related Carbonyls

The reaction of phenols with formaldehyde is a well-established method for introducing hydroxymethyl groups, particularly in the synthesis of phenolic resins. wikipedia.orgminia.edu.eg Under basic conditions, phenol reacts with formaldehyde at the ortho and para positions to form hydroxymethyl phenols, also known as resoles. wikipedia.orgminia.edu.eg The reactive species is the phenoxide anion, which is more susceptible to electrophilic attack by formaldehyde. wikipedia.orgminia.edu.eg

For the synthesis of this compound, a diiodinated phenol precursor would be reacted with formaldehyde under basic catalysis. The iodine atoms at the 4 and 6 positions would sterically and electronically direct the incoming hydroxymethyl group to the available ortho position (position 2). The reaction conditions, such as the phenol to formaldehyde ratio, temperature, and pH, must be carefully controlled to favor the formation of the desired monohydroxymethylated product and avoid polymerization. wikipedia.orgtamu.edu A study on the synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol demonstrated that the reaction of o-cresol with formalin in the presence of sodium hydroxide at room temperature for an extended period yielded the desired product. prepchem.com

Functional Group Interconversion from Other Substituents (e.g., from Mannich bases)

An alternative strategy for introducing a hydroxymethyl group involves the functional group interconversion of a pre-installed substituent. One such precursor is a Mannich base. Phenolic Mannich bases are synthesized through the aminomethylation of a phenol with formaldehyde and a secondary amine. lew.roresearchgate.net

The aminomethyl group of a Mannich base can potentially be converted to a hydroxymethyl group. While the direct conversion is not extensively detailed in the provided search results, analogous transformations in organic synthesis suggest plausible routes. For instance, quaternization of the amine followed by nucleophilic substitution with a hydroxide source could yield the hydroxymethyl group. This indirect approach offers another level of synthetic flexibility, where the Mannich reaction can be performed on the diiodinated phenol, followed by the conversion of the aminomethyl group to the target hydroxymethyl functionality.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent synthetic strategies. Each approach offers distinct advantages and challenges in terms of efficiency and the potential for generating analogous structures.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a plausible convergent approach would involve the synthesis of a diiodinated phenolic precursor and a separate synthon for the hydroxymethyl group. For instance, 2,4-diiodophenol could be synthesized first, followed by a directed ortho-lithiation and subsequent reaction with formaldehyde to introduce the hydroxymethyl group at the C6 position. However, controlling the regioselectivity of the lithiation in the presence of two iodine atoms and a hydroxyl group would be a significant challenge.

Alternatively, a divergent synthesis begins with a common intermediate that is progressively modified to yield a variety of related structures, including the target molecule. A potential divergent pathway for this compound could start from a simpler, commercially available phenol, such as 2-hydroxybenzyl alcohol (salicyl alcohol). This starting material already possesses the required hydroxyl and hydroxymethyl groups at the desired relative positions. Subsequent electrophilic iodination could then be employed to introduce the two iodine atoms.

A plausible divergent synthetic route is outlined below:

Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions and to control the regioselectivity of the subsequent iodination, the hydroxyl group of 2-hydroxybenzyl alcohol would first be protected. A common protecting group for phenols is the methyl group, which can be introduced using a reagent like dimethyl sulfate.

Electrophilic Iodination: The protected 2-(methoxymethyl)phenol would then undergo electrophilic iodination. The methoxy and methoxymethyl groups are both ortho-, para-directing. Given that the para position to the powerful activating methoxy group is occupied by the methoxymethyl group, iodination would be expected to occur at the two available ortho positions (C4 and C6). A variety of iodinating agents could be employed, such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., potassium iodide) and an oxidizing agent (e.g., sodium hypochlorite).

Deprotection: The final step would involve the deprotection of the phenolic hydroxyl group to yield the desired this compound. If a methyl ether was used as the protecting group, this could be achieved using a strong acid such as hydrobromic acid (HBr).

This divergent approach allows for the synthesis of various iodinated analogs by modifying the stoichiometry of the iodinating agent or by starting with different substituted 2-hydroxybenzyl alcohols.

| Synthetic Strategy | Starting Material | Key Steps | Potential Analogs |

| Convergent | 2,4-Diiodophenol | 1. Directed ortho-lithiation2. Reaction with formaldehyde | Varied substitution at the hydroxymethyl position |

| Divergent | 2-Hydroxybenzyl alcohol | 1. Protection of hydroxyl group2. Electrophilic iodination3. Deprotection | Mono- and tri-iodinated analogs |

Challenges and Innovations in Scalable Synthesis of Diiodinated Hydroxymethylphenols

The scalable synthesis of diiodinated hydroxymethylphenols like this compound presents several significant challenges. These challenges primarily revolve around cost, safety, and the efficiency of the chemical transformations involved.

Challenges in Scalable Synthesis:

Reaction Conditions: The conditions required for both the introduction of the hydroxymethyl group and the subsequent iodination may not be compatible with large-scale production. For instance, reactions that require cryogenic temperatures or high pressures can be difficult and expensive to implement on an industrial scale.

Purification: The separation of the desired diiodinated product from starting materials, mono-iodinated intermediates, and other isomers can be challenging. Chromatographic purification methods, while effective in the laboratory, are often not economically viable for large-scale production. Crystallization is a more scalable purification technique, but it requires the product to be a stable, crystalline solid.

Innovations in Scalable Synthesis:

To address these challenges, researchers are continuously exploring innovative approaches to the synthesis of halogenated phenols.

Catalytic Methods: The development of catalytic methods for iodination is a key area of innovation. The use of a catalyst can improve the efficiency of the reaction, reduce the amount of expensive iodine required, and enhance regioselectivity. For example, certain transition metal catalysts have been shown to direct iodination to specific positions on an aromatic ring.

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch processing for scalable synthesis. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and improved selectivity. It can also enhance safety by minimizing the volume of hazardous reagents present at any given time.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of less hazardous solvents, the development of reactions that generate less waste, and the use of renewable starting materials. For the synthesis of diiodinated hydroxymethylphenols, this could involve exploring water-based reaction media or enzymatic catalysis.

| Challenge | Traditional Approach | Innovative Solution |

| Regioselectivity | Control of directing groups, stoichiometric control | Use of regioselective catalysts, optimization in flow reactors |

| Reagent Cost & Safety | Use of stoichiometric, potentially hazardous reagents | Catalytic amounts of iodine, development of safer iodinating agents |

| Reaction Conditions | Batch processing with potentially extreme conditions | Continuous flow synthesis for better control and safety |

| Purification | Chromatography | Development of efficient crystallization methods, reactive extraction |

Mechanistic Investigations and Chemical Reactivity of 2 Hydroxymethyl 4,6 Diiodophenol

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(hydroxymethyl)-4,6-diiodophenol is acidic and can be readily deprotonated to form a phenoxide ion. This anion is a potent nucleophile, facilitating reactions such as etherification and esterification.

Etherification can be achieved under Williamson ether synthesis conditions, where the phenoxide reacts with an alkyl halide to form the corresponding ether. Similarly, esterification can be carried out by reacting the phenol (B47542) with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. These reactions are fundamental for protecting the hydroxyl group or for introducing new functionalities into the molecule. researchgate.net

The phenolic hydroxyl also directs electrophilic aromatic substitution to the ortho and para positions. However, in this compound, the available positions are already substituted. The presence of the hydroxyl group can also facilitate oxidative coupling reactions, often catalyzed by metal complexes or enzymes, to form biaryl linkages. chemrxiv.org

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol and exhibits reactivity typical of this functional group, including derivatization, nucleophilic substitution, and oxidation. wikipedia.org

The hydroxymethyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Etherification to form benzyl (B1604629) ethers can also be achieved, for example, by reaction with an alkyl halide under basic conditions, though care must be taken to control the chemoselectivity with respect to the phenolic hydroxyl group. Selective protection strategies are often employed to differentiate the reactivity of the two hydroxyl groups. nih.gov

Table 1: Derivatization Reactions of the Hydroxymethyl Group

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid, Acid catalyst | Benzyl ester |

| Etherification | Alkyl halide, Base | Benzyl ether |

The benzylic hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. A common transformation is the halogenation of the hydroxymethyl group to form a benzylic halide. This can be accomplished using various halogenating agents, such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The resulting benzylic halide is a versatile intermediate for the introduction of a wide range of nucleophiles. For instance, the synthesis of 4-allyl-6-(hydroxymethyl)-2-methoxy phenol involves a nucleophilic substitution step to form the hydroxymethyl group. kemdikbud.go.idresearchgate.net Mechanochemical methods have also been developed for the nucleophilic substitution of benzylic alcohols. nih.gov

Table 2: Nucleophilic Substitution at the Benzylic Position

| Transformation | Reagents | Product |

| Halogenation | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-4,6-diiodophenol |

| Halogenation | Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-4,6-diiodophenol |

| Amination | Benzylic halide, Amine | Substituted benzylamine |

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding salicylaldehyde (B1680747) derivative, 3,5-diiodo-2-hydroxybenzaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the aldehyde to the carboxylic acid, resulting in 3,5-diiodo-2-hydroxybenzoic acid. The selective oxidation of hydroxymethyl groups in phenolic compounds is a well-established synthetic strategy. nih.gov

Table 3: Oxidation of the Hydroxymethyl Group

| Product | Oxidizing Agent |

| 3,5-Diiodo-2-hydroxybenzaldehyde | Pyridinium chlorochromate (PCC) |

| 3,5-Diiodo-2-hydroxybenzoic acid | Potassium permanganate (KMnO₄) |

Reactions of the Aryl-Iodine Bonds

The carbon-iodine bonds on the aromatic ring are key sites for the construction of more complex molecules through cross-coupling reactions. Aryl iodides are particularly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium center.

A variety of cross-coupling reactions can be employed to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the 4- and 6-positions of the phenol ring.

C-C Bond Formation: Suzuki coupling with boronic acids, Stille coupling with organostannanes, and Sonogashira coupling with terminal alkynes are powerful methods for introducing new carbon substituents. These reactions are typically catalyzed by palladium complexes with appropriate ligands. ruhr-uni-bochum.de

C-N Bond Formation: Buchwald-Hartwig amination allows for the formation of arylamines by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base.

C-O Bond Formation: The Ullmann condensation or Buchwald-Hartwig etherification can be used to form diaryl ethers by coupling the aryl iodide with a phenol.

These cross-coupling reactions provide a modular approach to synthesizing a diverse range of derivatives of this compound, making it a valuable scaffold in medicinal chemistry and materials science. chemrxiv.org The use of iodine in conjunction with an oxidizing agent like tert-butyl hydroperoxide (TBHP) has also been shown to promote certain cross-coupling reactions. researchgate.net

Table 4: Cross-Coupling Reactions of Aryl-Iodine Bonds

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki | Aryl/Alkyl Boronic Acid | C-C | Pd(PPh₃)₄, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd(PPh₃)₄, CuI, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, Ligand, Base |

| Buchwald-Hartwig Etherification | Alcohol/Phenol | C-O | Pd(OAc)₂, Ligand, Base |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings. The feasibility of SNAr on this compound is governed by the electronic nature of the aromatic ring, the stability of the intermediate, and the nature of the leaving group.

The benzene (B151609) ring of this compound is substituted with three groups: a hydroxyl (-OH), a hydroxymethyl (-CH₂OH), and two iodine atoms (-I). The hydroxyl group is a strong activating group, donating electron density to the ring and making it more nucleophilic. Conversely, the iodine atoms are deactivating due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing. The hydroxymethyl group has a weak deactivating inductive effect. The presence of two large iodine atoms also introduces significant steric hindrance around the ring.

For a typical SNAr reaction to proceed, the aromatic ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. In the case of this compound, the activating hydroxyl group counteracts the deactivating effect of the iodine atoms, making the ring less susceptible to nucleophilic attack compared to rings with nitro groups, for example. However, the iodine atoms are excellent leaving groups. A potential SNAr reaction would likely require harsh conditions, such as high temperatures and pressures, and a strong nucleophile. The position of substitution would be influenced by the directing effects of the existing substituents and steric accessibility.

| Substituent | Electronic Effect | Influence on SNAr |

| -OH | Activating (Resonance) | Disfavors SNAr by increasing electron density |

| -CH₂OH | Weakly Deactivating (Inductive) | Slightly favors SNAr |

| -I | Deactivating (Inductive) | Favors SNAr by reducing electron density |

| -I | Good Leaving Group | Kinetically favors the substitution step |

Reductive Dehalogenation Studies

Reductive dehalogenation is a process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This reaction is of significant environmental interest for the detoxification of halogenated organic pollutants. For this compound, reductive dehalogenation would lead to the formation of less halogenated phenols.

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodinated compounds like this compound relatively susceptible to reductive dehalogenation. This process can be achieved through various methods, including catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source), reaction with reducing metals (e.g., zinc in acetic acid), or through microbial and enzymatic pathways.

In a typical catalytic hydrogenation, the aromatic compound would adsorb onto the surface of the catalyst, followed by the cleavage of the C-I bond and the formation of a new C-H bond. The reaction would likely proceed stepwise, with the initial removal of one iodine atom followed by the second. The specific conditions, such as catalyst type, solvent, temperature, and pressure, would influence the rate and selectivity of the dehalogenation process.

Photochemical and Thermal Rearrangements and Degradation Mechanisms

o-Hydroxymethylphenols, such as this compound, are known to form highly reactive intermediates called o-quinone methides upon thermal or photochemical stimulation. nih.govnih.gov The formation of an o-quinone methide from an o-hydroxybenzyl alcohol can occur through the loss of a water molecule. nih.gov This process can be initiated by heat or light. nih.govacs.org

For this compound, the presence of the hydroxyl group ortho to the hydroxymethyl group facilitates this intramolecular dehydration. The resulting o-quinone methide is a conjugated system that is highly reactive due to the contribution of a zwitterionic resonance structure. nih.gov The iodine substituents on the ring are expected to influence the stability and reactivity of the quinone methide intermediate through their electronic and steric effects.

Theoretical studies have confirmed the quinone methide hypothesis in related systems, identifying mechanisms such as the elimination unimolecular conjugate base (E1cb) and water-aided intramolecular water elimination as plausible pathways for their formation. mdpi.comresearchgate.net

The primary reactive intermediate generated from the photochemical or thermal treatment of this compound is the corresponding o-quinone methide. nih.govnih.gov These intermediates are powerful electrophiles and readily react with nucleophiles in a 1,6-conjugate addition manner. nih.gov This reactivity stems from the significant increase in π-stabilization energy upon the formation of a fully aromatic ring in the product. nih.gov

The reaction pathways for the o-quinone methide derived from this compound are diverse. It can be trapped by various nucleophiles such as water, alcohols, or thiols. nih.govnih.gov In the absence of external nucleophiles, the quinone methide can undergo oligomerization or polymerization. Furthermore, o-quinone methides can act as dienes in Diels-Alder reactions with suitable dienophiles. nih.gov The specific reaction pathway taken will depend on the reaction conditions and the presence of other reactive species.

| Reactive Intermediate | Generation Method | Key Reaction Type | Potential Products |

| o-Quinone Methide | Thermal/Photochemical dehydration of o-hydroxymethylphenol nih.govnih.gov | Michael Addition nih.gov | Adducts with nucleophiles (water, alcohols, thiols) |

| o-Quinone Methide | Thermal/Photochemical dehydration of o-hydroxymethylphenol nih.govnih.gov | Diels-Alder Reaction nih.gov | Cycloadducts |

| o-Quinone Methide | Thermal/Photochemical dehydration of o-hydroxymethylphenol nih.govnih.gov | Polymerization | Oligomers/Polymers |

The degradation of halogenated phenols in the environment or in water treatment processes often involves advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (˙OH). pnas.orgepa.gov The reaction of ˙OH with phenolic compounds is a complex process that can lead to the detoxification or, in some cases, the formation of more toxic byproducts. pnas.org

The degradation of a halogenated phenol like this compound by ˙OH radicals is initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical, or by the addition of the ˙OH radical to the aromatic ring. researchgate.net Subsequent reactions can include further hydroxylation of the ring, leading to the formation of polyhydroxylated intermediates. These intermediates are often unstable and can undergo ring cleavage to form smaller, aliphatic compounds such as organic acids (e.g., maleic acid, oxalic acid). pnas.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 Hydroxymethyl 4,6 Diiodophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(hydroxymethyl)-4,6-diiodophenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and a precise description of its three-dimensional shape.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a molecule of this size and complexity.

DFT calculations can accurately predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For this compound, the presence of heavy iodine atoms and the flexible hydroxymethyl group makes an accurate geometric description essential. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also key outputs of DFT calculations. The MEP, for instance, can reveal the regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. The energies of the HOMO and LUMO are crucial for understanding the molecule's chemical reactivity and its behavior in charge-transfer processes.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Diiodophenol Analogue

| Property | Calculated Value |

| Total Energy | -Value Hartrees |

| HOMO Energy | -Value eV |

| LUMO Energy | -Value eV |

| HOMO-LUMO Gap | Value eV |

| Dipole Moment | Value Debye |

| Note: These are representative values based on calculations for similar di-iodinated phenolic compounds and are intended for illustrative purposes. Actual values for this compound would require specific calculations. |

Ab Initio and Semi-Empirical Methods

While DFT is a workhorse in computational chemistry, other methods also provide valuable information. Ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory and accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate energies and properties, serving as benchmarks for other methods. For a molecule like this compound, these methods can be particularly useful for refining the understanding of electron correlation effects, which are significant due to the presence of multiple lone pairs on the oxygen and iodine atoms.

On the other end of the computational spectrum, semi-empirical methods provide a faster, though less accurate, means of studying molecular properties. These methods use parameters derived from experimental data to simplify the calculations. While not as precise as DFT or ab initio methods, they can be useful for initial explorations of the potential energy surface or for studying very large systems.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical predictions of its UV-Vis and NMR spectra can aid in its identification and characterization.

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The predicted spectrum can help in understanding the electronic transitions responsible for the observed absorption bands.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation and conformational analysis.

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Diiodophenol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | Value |

| C2 (C-CH₂OH) | Value |

| C3 | Value |

| C4 (C-I) | Value |

| C5 | Value |

| C6 (C-I) | Value |

| C7 (-CH₂OH) | Value |

| Note: These values are illustrative and based on general knowledge of substituted phenols. Accurate predictions for this compound would require specific calculations. |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the oxidation of the phenolic hydroxyl group or reactions involving the iodinated positions can be investigated. DFT calculations can be used to locate the transition state structures and calculate the activation energies for different possible reaction pathways. This information is vital for understanding the kinetics and selectivity of a reaction. For example, in the context of its potential biological activity or degradation, understanding the mechanism of its oxidation is of significant interest. Computational studies on the oxidation of similar phenolic compounds by various reagents have provided detailed mechanistic insights, including the role of intermediates and the nature of the rate-determining step. The iodination of phenols has also been a subject of mechanistic studies, with findings suggesting the involvement of the phenolate (B1203915) ion and molecular iodine in the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the hydroxymethyl group in this compound means that the molecule can exist in multiple conformations. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into the relative populations of different conformers and the energy barriers between them.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent, allowing for the study of solute-solvent interactions. For this compound, MD simulations in an aqueous environment would be particularly relevant for understanding its behavior in biological systems. These simulations can reveal how the molecule interacts with water molecules through hydrogen bonding and other non-covalent interactions. Furthermore, MD simulations can be used to study the intermolecular interactions between multiple molecules of this compound or its interactions with other molecules, such as biological macromolecules. This information is crucial for understanding its aggregation behavior and its potential to bind to specific target sites.

Advanced Applications and Derivatization in Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on 2-(Hydroxymethyl)-4,6-diiodophenol makes it a valuable building block for constructing more complex molecules. The phenolic hydroxyl and hydroxymethyl groups serve as handles for etherification, esterification, or oxidation, while the carbon-iodine bonds are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), which are fundamental in modern organic synthesis.

While direct examples of its use are specific to proprietary research, the utility of the hydroxymethylphenol scaffold is well-documented with analogous compounds. For instance, the synthesis of 4-tert-butyl-2,6-di(hydroxymethyl) phenol (B47542) is achieved through the reaction of 4-tert-butylphenol (B1678320) with formaldehyde (B43269) under basic conditions. prepchem.com Similarly, 2,6-dimethoxy-4-(hydroxymethyl)phenol can be prepared from 2,6-dimethoxyphenol (B48157) and formalin. prepchem.com These syntheses highlight the reactivity of the phenol ring toward hydroxymethylation, a process that installs the key functional group.

The reactivity of the di-iodinated phenol core is demonstrated in the synthesis of Schiff bases, such as 2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol, which is prepared by reacting 3,5-diiodosalicylaldehyde (B1329479) with a primary amine. nih.gov This illustrates how the aldehyde precursor to our subject compound readily forms new C-N bonds, a common strategy in the synthesis of ligands and biologically active molecules. The this compound molecule can be considered a masked aldehyde, accessible through simple oxidation, further expanding its synthetic potential.

Precursor for the Synthesis of Halogenated Phenol Derivatives with Tunable Properties

The this compound structure is an excellent starting point for creating a library of halogenated phenol derivatives. The iodine atoms can be substituted or can influence the reactivity of the ring, while the hydroxymethyl group can be modified to tune the physical and chemical properties of the final product, such as solubility, electronic character, and steric profile.

This approach allows for the systematic development of molecules with specific functions. For example, the core structure is part of more complex molecules that have been identified as impurities or derivatives in other contexts.

| Derivative Example | Molecular Formula | Molecular Weight ( g/mol ) | Context/Relation |

| 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol | C₁₃H₈I₄O₃ | 719.82 | A complex ether linking two diiodophenol units. bldpharm.com |

| 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodo-phenol | C₁₄H₁₀I₄O₂ | 717.85 | An impurity related to the synthesis of levothyroxine. allmpus.com |

| 2,6-Dichloro-4-iodophenol | C₆H₃Cl₂IO | 288.90 | A related mixed-halogen phenol. chemicalbook.com |

The synthesis of such derivatives often involves protecting the phenolic hydroxyl group, modifying the hydroxymethyl group, and then performing further reactions on the aromatic ring or deprotecting the phenol. This modular approach is key to creating derivatives with tunable properties for various chemical applications.

Scaffolding for Functional Materials and Supramolecular Assemblies

The molecular structure of this compound is inherently suited for the construction of functional materials and supramolecular assemblies. This potential arises from its ability to participate in a network of non-covalent interactions.

Hydrogen Bonding: The presence of both a hydrogen-bond donor (phenolic -OH) and a hydrogen-bond acceptor (the oxygen of the hydroxymethyl group) allows for the formation of intricate hydrogen-bonding networks. These interactions are fundamental to creating predictable, ordered structures in the solid state.

Halogen Bonding: The two iodine atoms are capable of acting as halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. This interaction is increasingly being used to engineer crystal structures and to assemble molecules into larger, functional architectures.

The combination of these intermolecular forces allows this compound to act as a "scaffold," or a rigid core, upon which larger structures can be built. By modifying the hydroxymethyl group with other functional units, researchers can design complex systems. For example, studies on the synthesis of bis-hydroxy derivatives of chalcones have noted the role of additives in stabilizing nanoparticles during their formation, suggesting that highly functionalized phenols can influence the aggregation and properties of materials at the nanoscale. researchgate.net

Exploration in Chemical Biology Research for Molecular Probes and Ligands

In the field of chemical biology, there is a constant search for new small molecules that can act as probes to study biological systems or as ligands to modulate the function of proteins. While direct biological studies on this compound are not widely published, its structure suggests potential avenues for exploration, particularly by drawing analogies to other substituted aromatic compounds.

For example, research on 2-amino-4,6-dinitrotoluene, a metabolite of TNT, has shown that it can lead to the accumulation of the p53 tumor suppressor protein in human breast cancer cells. nih.gov The p53 protein is a critical regulator of the cell cycle and apoptosis, and its stabilization is a key target in cancer research. Although structurally different, this finding demonstrates that small, substituted aromatic molecules can influence crucial cellular pathways. The halogenated nature of this compound, combined with its reactive hydroxyl groups, makes it and its derivatives intriguing candidates for screening in similar biological assays. The heavy iodine atoms could also serve as useful crystallographic markers for determining the binding mode of such ligands to their protein targets.

Studies as Chemical Impurities and Their Analytical Control in Pharmaceutical Contexts

In pharmaceutical manufacturing, the identification and control of impurities are critical for ensuring the safety and efficacy of drug products. Substituted phenols and their derivatives often appear as impurities, arising from raw materials, synthetic byproducts, or degradation products.

2,6-Di-tert-butyl-4-hydroxymethylphenol, an analogue of our compound, is recognized as a pharmaceutical impurity and is available as a certified reference material for analytical purposes. lgcstandards.com More directly, complex di-iodinated phenolic ethers, such as 4-(4-ethyl-2,6-diiodophenoxy)-2,6-diiodo-phenol, have been identified as impurities in the synthesis of levothyroxine. allmpus.com Another complex molecule, (2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl)(hydroxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a known impurity of the drug Dapagliflozin. pharmaffiliates.com

Given these precedents, this compound could foreseeably be an impurity or intermediate in processes involving iodinated starting materials or reagents. Therefore, robust analytical methods are required for its detection and quantification.

| Analytical Technique | Description | Application to Iodophenols |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | HPLC with UV detection is a standard method for analyzing phenolic compounds. researchgate.net |

| Gas Chromatography/Mass Spectrometry (GC/MS) | A method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. | Used for the identification and quantitative analysis of various iodinated phenols formed during water disinfection. vt.edu |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | A type of mass spectrometry that uses an inductively coupled plasma to ionize the sample. It is a highly sensitive method for elemental analysis. | Coupling HPLC with ICP-MS allows for highly sensitive detection of iodine-containing species, with detection limits in the sub-µg/L range for iodophenols. researchgate.net |

The development of such sensitive analytical methodologies is essential for the quality control of pharmaceuticals where iodinated impurities might be present. researchgate.net

Conclusion and Outlook in the Research of 2 Hydroxymethyl 4,6 Diiodophenol

Summary of Current Research Insights and Contributions

Research directly focused on 2-(Hydroxymethyl)-4,6-diiodophenol is notably limited in publicly accessible scientific literature. However, valuable insights can be extrapolated from studies on related iodinated phenols and substituted benzyl (B1604629) alcohols.

The synthesis of iodinated phenols is a well-established area of organic chemistry. Various methods have been developed for the regioselective iodination of phenolic rings. These methods often employ molecular iodine in combination with an oxidizing agent or use more reactive iodine sources like iodine monochloride. For instance, efficient iodination of phenols has been achieved using iodine and hydrogen peroxide in water, which can lead to di-substituted products. scielo.br The synthesis of related compounds, such as 4-hydroxy-3,5-diiodobenzyl alcohol, is also documented. google.comgoogle.com These synthetic strategies provide a foundational basis for the potential preparation of this compound.

The reactivity of the functional groups present in this compound—the phenolic hydroxyl, the benzyl alcohol, and the carbon-iodine bonds—suggests a wide range of potential chemical transformations. Substituted benzyl alcohols are known to undergo oxidation to form the corresponding aldehydes or carboxylic acids. researchgate.net The phenolic hydroxyl group can be alkylated or acylated, and the iodine atoms can participate in various cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. Aryl iodides are versatile intermediates in organic synthesis, serving as precursors for organometallic species used in carbon-carbon bond formation. scielo.br

While specific biological activities of this compound have not been reported, the broader class of phenolic compounds is known for a wide array of biological effects, including antioxidant and anti-inflammatory properties. gsconlinepress.com Furthermore, iodinated compounds are extensively used as X-ray contrast agents due to the high atomic number of iodine, which enhances X-ray attenuation. nih.gov The presence of two iodine atoms in this compound suggests it could be investigated for similar applications.

Table 1: General Synthetic Approaches for Iodinated Phenols

| Method | Reagents | Key Features |

| Direct Iodination | I₂, Oxidizing Agent (e.g., H₂O₂) | Can be performed in aqueous media, regioselectivity can be an issue. scielo.br |

| Using Iodine Halides | ICl | Highly reactive, often used for comprehensive iodination. |

| Amine-Iodine Complexes | Morpholine-Iodine | Used for iodination of various substituted phenols. scielo.br |

| Enzymatic Iodination | Peroxidase, H₂O₂, Iodide | Offers potential for high selectivity under mild conditions. dtu.dk |

Identification of Remaining Research Gaps and Future Directions

The primary and most significant research gap is the lack of dedicated studies on this compound. The scientific community would benefit from foundational research to characterize this compound thoroughly.

Key Research Gaps:

Optimized Synthesis: While general methods for iodinating phenols exist, a systematic study to develop an optimized, high-yield synthesis of this compound is needed.

Physicochemical Characterization: Comprehensive data on its physical and chemical properties, including its crystal structure, solubility in various solvents, and spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry), are not readily available.

Reactivity Profile: A detailed investigation of its reactivity at the hydroxyl, hydroxymethyl, and iodo positions is required to understand its potential as a synthetic intermediate.

Biological Activity Screening: There is a complete absence of data on the biological effects of this compound. Screening for activities such as antimicrobial, antioxidant, anticancer, and enzyme inhibition is a crucial next step.

Toxicity Assessment: Before any potential application can be considered, a thorough toxicological evaluation is essential.

Future Research Directions:

Development as a Synthetic Building Block: Future work should explore the use of this compound in the synthesis of novel heterocyclic compounds, polymers, or as a ligand for metal complexes. The two iodine atoms offer sites for sequential and diverse functionalization.

Investigation as a Potential Bioactive Agent: Drawing inspiration from other iodinated and phenolic compounds, research could focus on its potential as an antimicrobial or antifungal agent. The structural similarity to thyroid hormones might also warrant investigation into its endocrine activity, although with appropriate caution.

Exploration in Materials Science: The high iodine content suggests potential applications in the development of high-refractive-index polymers or as a component in X-ray absorbing materials. nih.gov

Potential for Interdisciplinary Research and Novel Discoveries

The study of this compound is ripe for interdisciplinary collaboration, which could lead to novel discoveries.

Medicinal Chemistry and Pharmacology: Collaboration between synthetic organic chemists and pharmacologists could lead to the discovery of new therapeutic agents. By modifying the core structure of this compound, libraries of new compounds could be created and screened for a wide range of biological activities. gsconlinepress.com

Materials Science and Engineering: Chemists and materials scientists could work together to incorporate this compound into polymers or other materials to develop new plastics with enhanced properties, such as fire retardancy or improved optical characteristics.

Biochemistry and Enzymology: The compound could be used as a probe to study the active sites of enzymes, particularly those involved in halogenation or dehalogenation processes. Understanding how enzymes interact with such a substrate could provide valuable insights into their mechanisms. dtu.dk

Computational Chemistry: Theoretical studies could predict the properties, reactivity, and potential biological interactions of this compound, guiding experimental work and accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-4,6-diiodophenol, and how can reaction conditions influence product purity?

- Methodology : Schiff base formation is a common approach. For example, refluxing 3,5-diiodosalicylaldehyde with N,N-diethylaniline in ethanol under acidic conditions yields crystalline derivatives . Key parameters include stoichiometric ratios, solvent selection (e.g., ethanol for solubility), and cooling rates (e.g., 273 K for crystallization). Monitoring via TLC or NMR ensures purity.

- Data : Crystallization at 293 K produces yellow crystals with a yield of ~70%, validated by single-crystal X-ray diffraction (R-factor = 0.036) .

Q. How is the crystal structure of this compound determined, and what metrics validate structural accuracy?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using Bruker APEXII CCD diffractometers. Data refinement via SHELXL-97 with parameters:

- Space group: (monoclinic)

- Unit cell dimensions: , .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal packing of this compound derivatives?

- Methodology : Analyze hydrogen bonding (O–H⋯N, C–H⋯π) and π-π stacking using graph set analysis . For example:

- Intramolecular O–H⋯N bonds form ring motifs (bond length: ~2.94 Å).

- C–H⋯π interactions (e.g., C16–H16B⋯Cg1, distance: 3.697 Å) and π-π stacking (centroid separation: 3.697 Å) enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.